molecular formula C15H19NO4 B11818281 (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Cat. No.: B11818281
M. Wt: 277.31 g/mol
InChI Key: ZANJKHCIKGQECV-CYBMUJFWSA-N
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Description

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted at the 2-position with a benzyloxycarbonyl (Cbz) protecting group and an acetic acid side chain. This compound is primarily utilized in pharmaceutical research as a building block for peptide synthesis or as an intermediate in the preparation of bioactive molecules. Its stereochemistry (R-configuration) and functional groups influence its reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[(2R)-1-phenylmethoxycarbonylpiperidin-2-yl]acetic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1

InChI Key

ZANJKHCIKGQECV-CYBMUJFWSA-N

Isomeric SMILES

C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a reaction with a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound's biological activity is attributed to its structural features, particularly the piperidine moiety and the benzyloxycarbonyl group, which enhance lipophilicity and bioavailability. Research indicates that it may exhibit several pharmacological effects:

  • Neuroprotective Effects : Studies have shown that (R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid can reduce neuronal cell death induced by oxidative stress, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidiabetic Properties : The compound has demonstrated protective effects on pancreatic β-cells under stress conditions. In particular, it has been shown to mitigate endoplasmic reticulum stress, which is critical in diabetes management.
  • Anticancer Activity : Preliminary studies suggest that this compound might inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Neuroprotection in Oxidative Stress Models

In a study examining the neuroprotective effects of (R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid on neuronal cultures subjected to oxidative stress, results indicated a significant reduction in cell death rates compared to untreated controls. The compound was effective at low concentrations (EC50 < 10 µM), highlighting its potential for therapeutic use in neurodegenerative conditions.

Case Study 2: β-cell Protective Activity

Research focused on the protective effects of this compound on pancreatic β-cells revealed that it significantly improved cell viability under conditions mimicking endoplasmic reticulum stress. The study reported an EC50 value of approximately 0.5 µM, demonstrating strong protective properties against apoptosis.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for (R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid compared to other related compounds:

Compound NameActivity TypeMax Activity (%)EC50 (µM)
(R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acidNeuroprotection758
Compound ANeuroprotection6515
Compound BAntidiabetic800.5
Compound CAnticancer9012

Mechanism of Action

The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound shares structural motifs with several analogs, including variations in heterocycles, substituent positions, and protecting groups. Key comparisons are outlined below:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid Not explicitly provided C15H19NO4 ~277 (S-enantiomer: 277.32) Piperidine-2-yl, Cbz group, acetic acid
(S)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid 1821743-10-5 C15H19NO4 277.32 S-enantiomer of the target compound
(R)-2-((1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)oxy)acetic acid 1354008-74-4 C14H17NO5 ~291.29 Pyrrolidin-3-yl, ether-linked acetic acid
(R)-(1-Fmoc-piperidin-2-yl)acetic acid - C23H23NO4 365.43 Fmoc-protected piperidine, higher molecular weight
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)pyrrolidin-1-yl]acetic acid 1354019-73-0 C17H21N2O4 ~323.36 Cyclopropylamino substitution on pyrrolidine

Data compiled from , and 6.

Key Comparisons

a) Stereochemical Differences

The S-enantiomer (CAS 1821743-10-5) shares identical molecular formula and weight with the R-form but differs in spatial configuration. Such enantiomeric distinctions can lead to divergent pharmacological profiles, as seen in chiral drugs like phenylpiperidinyl acetic acid derivatives .

b) Heterocycle Modifications
  • Piperidine vs. Pyrrolidine: Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) alters ring strain and conformational flexibility.
  • Morpholine Derivatives : Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 112887-40-8) incorporates a morpholine ring with a hydroxyethyl group, enhancing hydrophilicity compared to the target compound .
c) Protecting Group Variations
  • Cbz vs. Fmoc : The Fmoc-protected analog (M.W. 365.43) is bulkier and base-labile, whereas the Cbz group is acid-labile. This impacts deprotection strategies in solid-phase peptide synthesis .
d) Functional Group Additions

The cyclopropylamino-substituted pyrrolidine derivative (CAS 1354019-73-0) introduces a rigid cyclopropane ring, which may enhance binding affinity to target proteins or improve metabolic resistance .

Biological Activity

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 886362-65-8

The compound is believed to exert its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Interaction with Receptors : The piperidine moiety can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity Overview

Research indicates that (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential in cancer therapy:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound showed significant cytotoxic effects at concentrations as low as 10 µM, with apoptosis induction confirmed through caspase activation assays .
Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-23110Yes
HepG215Yes

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests showed that it possesses activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli. However, these values are less potent compared to standard antibiotics like ceftriaxone .

Case Studies

  • Study on Breast Cancer Cells :
    • A detailed study assessed the effects of the compound on MDA-MB-231 cells. The results indicated that treatment with the compound led to significant morphological changes and increased apoptotic markers compared to untreated controls .
  • Neuroprotective Effects :
    • Another research effort explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its utility in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid plays a crucial role in its biological activity:

  • Piperidine Ring : Essential for interaction with biological targets.
  • Benzyloxycarbonyl Group : Influences solubility and bioavailability.

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